

An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinoyl Glycine

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Compound of Interest

Compound Name: N-(4-Trifluoromethylnicotinoyl)glycine

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Introduction

4-(Trifluoromethyl)nicotinoyl Glycine, also known by its synonym N-[[4-(trifluoromethyl)-3-pyridinyl]carbonyl]-glycine and often abbreviated as TFNG, is a key metabolite of the insecticide Flonicamid.[1][2] Flonicamid is a pyridinecarboxamide insecticide used to control aphids and other sucking insects.[3] Understanding the chemical properties, synthesis, and biological fate of its metabolites is crucial for comprehensive toxicological evaluation and environmental impact assessment. This guide provides a detailed overview of the chemical structure, synthesis, and known biological pathways of 4-(Trifluoromethyl)nicotinoyl Glycine.

Chemical Structure and Properties

4-(Trifluoromethyl)nicotinoyl Glycine is structurally composed of a 4-(trifluoromethyl)nicotinic acid moiety linked to a glycine molecule via an amide bond.

Chemical Structure:

Physicochemical and Identification Data:

Property	Value	Reference(s)
IUPAC Name	2-[[4-(trifluoromethyl)pyridine-3-carbonyl]amino]acetic acid	[4]
CAS Number	207502-65-6	[2]
Molecular Formula	C ₉ H ₇ F ₃ N ₂ O ₃	[4]
Molecular Weight	248.16 g/mol	[2][4]
Synonyms	N-(4-Trifluoromethylnicotinoyl)glycine, TFNG, Flonicamide, N-[[4-(trifluoromethyl)-3-pyridinyl]carbonyl]-glycine	[4][5]

Synthesis of 4-(Trifluoromethyl)nicotinoyl Glycine

The synthesis of 4-(Trifluoromethyl)nicotinoyl Glycine involves the coupling of 4-(trifluoromethyl)nicotinic acid with glycine. While a specific, detailed protocol for this exact molecule is not readily available in the public domain, a general and representative experimental protocol can be devised based on standard peptide coupling methodologies. The synthesis is a two-step process: first, the synthesis of the precursor 4-(trifluoromethyl)nicotinic acid, and second, its coupling with glycine.

Synthesis of 4-(Trifluoromethyl)nicotinic Acid (Precursor)

Several methods have been reported for the synthesis of 4-(trifluoromethyl)nicotinic acid. One common approach involves the hydrolysis of a corresponding nitrile.

Experimental Protocol: Hydrolysis of 4-Trifluoromethylnicotinonitrile

- **Reaction Setup:** In a suitable reaction vessel, dissolve 4-trifluoromethylnicotinonitrile in an aqueous solution of a strong base, such as sodium hydroxide.[6]

- **Hydrolysis:** Heat the mixture to a temperature between 60-100°C.^[6] The reaction is typically stirred for several hours until the hydrolysis is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Acidification:** After cooling the reaction mixture, carefully acidify it with a mineral acid, such as hydrochloric acid, to a pH below 7. This will precipitate the 4-trifluoromethylnicotinic acid.^[6]
- **Isolation and Purification:** The precipitated solid is collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Coupling of 4-(Trifluoromethyl)nicotinic Acid with Glycine

The formation of the amide bond between 4-(trifluoromethyl)nicotinic acid and glycine can be achieved using various coupling agents common in peptide synthesis.

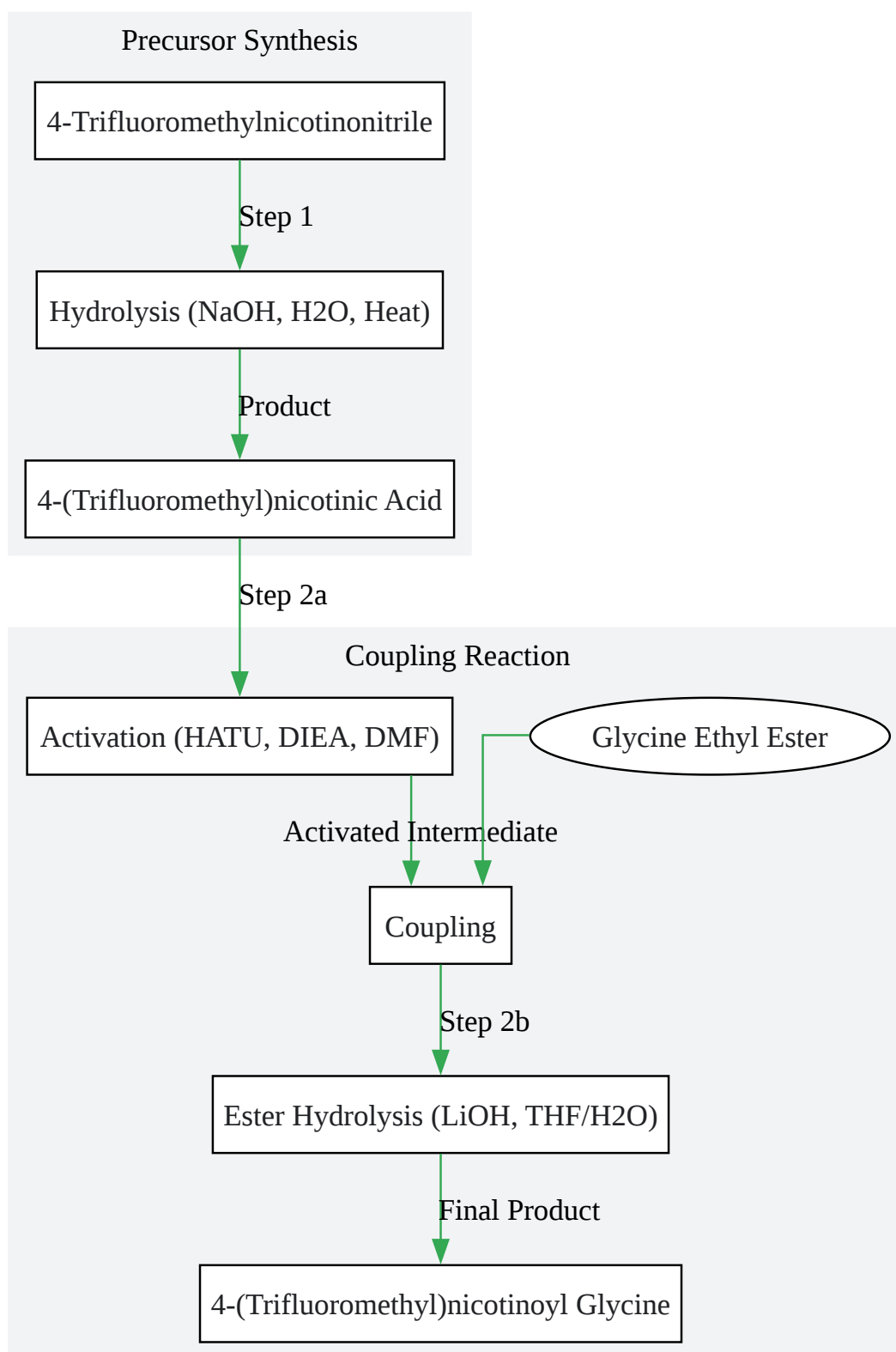
Experimental Protocol: Amide Coupling using HATU

- **Activation of Carboxylic Acid:** In a round-bottom flask, dissolve 4-(trifluoromethyl)nicotinic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2 equivalents). Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.^[7]
- **Addition of Amino Acid:** To the activated acid mixture, add a solution of glycine ethyl ester hydrochloride (1.2 equivalents) and additional DIEA (1 equivalent) in DMF. The use of the ethyl ester of glycine protects its carboxylic acid group during the reaction.
- **Coupling Reaction:** Allow the reaction to proceed at room temperature, monitoring its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
- **Work-up:** Once the reaction is complete, the mixture is diluted with a suitable organic solvent like ethyl acetate and washed sequentially with a weak acid solution (e.g., 1M HCl), a

saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

- Deprotection: The resulting ethyl ester of 4-(Trifluoromethyl)nicotinoyl Glycine is then hydrolyzed to the final product. This is typically achieved by treating the ester with an aqueous solution of a base like lithium hydroxide or sodium hydroxide in a solvent mixture such as THF/water.
- Purification: After acidification of the hydrolysis mixture, the final product, 4-(Trifluoromethyl)nicotinoyl Glycine, can be purified by recrystallization or column chromatography.

Logical Workflow for the Synthesis of 4-(Trifluoromethyl)nicotinoyl Glycine:



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Synthesis Workflow for 4-(Trifluoromethyl)nicotinoyl Glycine.

Biological Relevance and Signaling Pathways

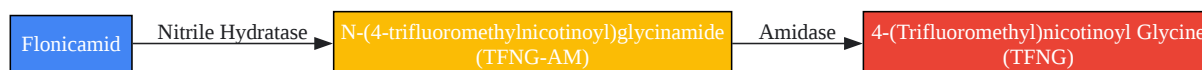
The primary biological relevance of 4-(Trifluoromethyl)nicotinoyl Glycine is its role as a major metabolite of the insecticide Flonicamid. It is formed in both plants and animals through metabolic degradation of the parent compound.[1][7]

Metabolic Pathway of Flonicamid

The metabolism of Flonicamid to 4-(Trifluoromethyl)nicotinoyl Glycine proceeds through a two-step enzymatic hydrolysis.

- Step 1: Formation of the Amide Intermediate: Flonicamid undergoes hydrolysis, catalyzed by nitrile hydratase enzymes, which converts the N-cyanomethyl group to an N-glycinamide moiety, forming N-(4-trifluoromethylnicotinoyl)glycinamide (TFNG-AM).[8][9]
- Step 2: Hydrolysis to the Final Metabolite: The intermediate, TFNG-AM, is then further hydrolyzed by amidase enzymes, which cleave the amide bond of the glycinamide to a carboxylic acid, yielding 4-(Trifluoromethyl)nicotinoyl Glycine (TFNG).[8][9]

Metabolic Pathway of Flonicamid to 4-(Trifluoromethyl)nicotinoyl Glycine:



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